molecular formula C24H19N3O5 B11979511 Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-68-4

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979511
CAS No.: 302913-68-4
M. Wt: 429.4 g/mol
InChI Key: YREDKADEGIMWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-methylphenyl substituent at the C3 position and a 3-nitrobenzoyl group at the C7 position. The ethyl carboxylate moiety at C5 enhances solubility and modulates electronic properties. The 3-nitrobenzoyl group introduces strong electron-withdrawing effects, which may influence photophysical properties and reactivity compared to analogs with electron-donating substituents.

Properties

CAS No.

302913-68-4

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19N3O5/c1-3-32-24(29)19-12-22(23(28)17-5-4-6-18(11-17)27(30)31)26-14-25-20(13-21(19)26)16-9-7-15(2)8-10-16/h4-14H,3H2,1-2H3

InChI Key

YREDKADEGIMWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Acylation at Position 7

The 3-nitrobenzoyl group is introduced via Friedel-Crafts acylation:

  • Reactants : Pyrrolo[1,2-c]pyrimidine core, 3-nitrobenzoyl chloride.

  • Conditions : Dichloromethane (DCM), AlCl₃ (2 equiv), 0°C to room temperature, 4 hours.

  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 78–85%.

Esterification at Position 5

Ethyl carboxylate incorporation is achieved via ester exchange:

  • Reactants : 5-Carboxylic acid derivative, ethanol, H₂SO₄ (catalytic).

  • Conditions : Reflux for 12 hours, followed by neutralization with NaHCO₃.

  • Alternative : Use of Boc-protected intermediates (e.g., tert-butyl carboxylate) followed by deprotection with TFA.

Yield : 82–88%.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
Acetonitrilep-TsOH8572
DCMDMAP2568
THFPd(PPh₃)₄7065

Key Findings : Acetonitrile with p-toluenesulfonic acid (p-TsOH) provides optimal cycloaddition yields due to improved dipole stabilization.

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., nitro) on the benzoyl moiety enhance electrophilicity, accelerating acylation.

  • Steric hindrance from the 4-methylphenyl group necessitates prolonged reaction times for complete cycloaddition.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-6), 7.82–7.74 (m, 4H, aromatic), 4.50 (q, J = 7.1 Hz, 2H, OCH₂), 2.56 (s, 3H, CH₃).

  • IR (ATR, cm⁻¹) : 1698 (C=O), 1620 (C=N), 1521 (NO₂ asym), 1327 (NO₂ sym).

  • HRMS (ESI+) : m/z 456.1421 [M+H]⁺ (calc. 456.1418).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrrolopyrimidine core and dihedral angles of 85° between the 3-nitrobenzoyl and 4-methylphenyl groups.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF/DMSO) during purification.

  • Byproduct Formation : Employ high-purity alkynes and stoichiometric control to minimize dimerization.

  • Scale-Up Limitations : Continuous flow reactors improve reproducibility for gram-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
1,3-Dipolar CycloadditionHigh regioselectivity, one-potRequires anhydrous conditions
Suzuki CouplingModular substituent introductionPalladium catalyst cost
Friedel-Crafts AcylationRapid functionalizationAcid-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Structural Information

  • Molecular Formula : C24H19N3O5
  • SMILES : CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)N+[O-])C4=CC=C(C=C4)C
  • InChIKey : YREDKADEGIMWIN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can inhibit tumor cell proliferation through various mechanisms:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These values suggest that the compound exhibits significant cytotoxicity and could serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

The structure of Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate suggests potential anti-inflammatory effects. Preliminary investigations indicate that it may modulate signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines. This activity aligns with findings from similar pyrimidine derivatives known for their anti-inflammatory properties .

Case Studies and Literature Review

Case Study 1: Anticancer Mechanism Exploration
A study published in the Bulletin of the Chemical Society of Ethiopia explored pyrrolo[2,3-d]pyrimidine derivatives and their anticancer activities. The research emphasized the importance of structural modifications to enhance bioactivity against cancer cells .

Case Study 2: Anti-inflammatory Research
Research conducted on related compounds demonstrated significant anti-inflammatory effects through inhibition of specific cytokines. These findings support the hypothesis that this compound may possess similar properties .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxybenzoyl analog () exhibits a high quantum yield (0.55) due to electron-donating methoxy groups enhancing π-conjugation, whereas the nitro group in the target compound may reduce fluorescence efficiency .
  • Steric Effects : The 2,4-dimethylphenyl substituent () introduces steric hindrance, which may affect binding interactions in biological systems compared to the 4-methylphenyl group .

Photophysical Properties

  • Quantum Yield: The 3,4-dimethoxybenzoyl analog (0.55) outperforms other derivatives in fluorescence efficiency, attributed to extended conjugation and reduced non-radiative decay . The nitro group in the target compound likely results in a lower quantum yield due to electron-withdrawing effects quenching fluorescence.
  • Absorption/Emission Profiles : Substituents like bromine () or chlorine () may redshift absorption maxima via heavy-atom effects, whereas methoxy groups () enhance emission intensity .

Biological Activity

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered attention due to its potential pharmaceutical applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O5C_{24}H_{19}N_{3}O_{5}. The structure includes a pyrimidine ring fused with a pyrrole, characterized by various substituents that enhance its chemical properties and biological activities. The presence of a nitro group and an ethyl ester contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential as inhibitors of key cancer-related pathways. For instance, modifications within the pyrrolo[1,2-c]pyrimidine framework have led to the discovery of potent inhibitors of the PKB (Protein Kinase B) pathway, which is often dysregulated in cancers such as prostate and breast cancer .
  • Antimicrobial Properties : Related structures have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 and 12.5 μg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been identified as ATP-competitive inhibitors that selectively inhibit PKB over closely related kinases like PKA (Protein Kinase A). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
  • Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have displayed potent inhibitory activity against DHFR, an enzyme critical for nucleotide synthesis in rapidly dividing cells. This property makes them potential candidates for antitumor agents .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Gangjee et al. (2007)Reported the synthesis of pyrrolo[2,3-d]pyrimidin derivatives as potent DHFR inhibitors with IC50 values in the low nanomolar range. These compounds showed significant cytotoxicity against various human tumor cell lines .
Clinical TrialsInvestigations into PKB inhibitors derived from pyrrolo compounds revealed their effectiveness in modulating cancer biomarkers and inhibiting tumor growth in vivo at tolerable doses .

Q & A

Q. What are the critical steps and conditions required for synthesizing Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

The synthesis involves multi-step reactions requiring:

  • Solvent optimization (e.g., ethanol for esterification, DMF for nitrobenzoylation) to balance polarity and reactivity .
  • Catalysts like triethylamine or acetic anhydride to facilitate coupling reactions .
  • Temperature control (e.g., reflux conditions for cyclization steps). Sequential functionalization of the pyrrolo[1,2-c]pyrimidine core is critical, with nitrobenzoylation and ethyl esterification steps requiring precise stoichiometric ratios.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • HRMS and NMR spectroscopy (1H/13C, COSY, HSQC) for molecular confirmation .
  • Single-crystal X-ray diffraction for unambiguous structural verification, as demonstrated in related pyrrolopyrimidine derivatives .
  • HPLC-UV/Vis or HPLC-MS for purity assessment, with C18 reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the nitrobenzoylation step during synthesis?

Yield optimization strategies include:

  • Design of Experiments (DoE) to systematically screen variables (catalyst loading, solvent polarity, reaction time) using response surface models .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side-product formation .
  • Alternative coupling reagents (e.g., HATU or EDCI) to improve acylation efficiency .

Q. What computational strategies are effective in predicting reaction pathways and intermediate stability?

  • Density Functional Theory (DFT) calculations to model transition states and intermediate stability .
  • Reaction path search algorithms (e.g., GRRM or AFIR) integrated with experimental validation, as per the ICReDD framework .
  • Solvent effects modeled via PCM (Polarizable Continuum Model) to optimize dielectric environments .

Q. How should contradictory data regarding this compound's biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling across multiple cell lines (e.g., HEK293, HeLa) to establish therapeutic windows .
  • Target engagement assays (e.g., CETSA or SPR) to validate binding specificity .
  • Molecular dynamics simulations to correlate binding modes (e.g., hydrogen bonding with ATP-binding pockets) with IC50 variations .

Q. What engineering considerations are critical for scaling up synthesis while maintaining regioselectivity?

  • Reactor design prioritizing heat transfer (jacketed reactors) and mixing efficiency (impeller optimization) .
  • Membrane separation technologies (e.g., nanofiltration) for continuous purification .
  • Process simulation tools (Aspen Plus/ChemCAD) to model solvent recovery and reduce waste .

Q. How can statistical experimental design minimize trial-and-error in optimizing heterocyclic coupling reactions?

  • Fractional factorial designs to screen variables (temperature, catalyst, substrate ratio) with <50% of full factorial experiments .
  • Central composite designs for response surface modeling, reducing optimization experiments by 40-60% .
  • Case studies in triazolo-pyrimidine synthesis demonstrate 20-30% yield improvements using these methods .

Q. What strategies validate proposed metabolic pathways in pharmacological studies?

  • 14C isotopic labeling coupled with LC-MS/MS metabolite profiling to track primary degradation products .
  • Comparative liver microsome assays (human, rat, dog) to assess interspecies metabolic differences .
  • ADMET prediction tools (e.g., SwissADME) to prioritize in vitro assays based on computational bioavailability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.